molecular formula C19H22N4O3S B14918795 methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B14918795
M. Wt: 386.5 g/mol
InChI Key: AWUDQBJVISRIPI-UHFFFAOYSA-N
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Description

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate is a pyrazolone derivative characterized by a benzothiazole moiety, a tert-butylamino-substituted ethylidene group, and an ester-functionalized acetate side chain. This compound’s Z-configuration at the C4 position and its fused heterocyclic system contribute to its structural uniqueness.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H22N4O3S/c1-11(21-19(2,3)4)16-13(10-15(24)26-5)22-23(17(16)25)18-20-12-8-6-7-9-14(12)27-18/h6-9,22H,10H2,1-5H3

InChI Key

AWUDQBJVISRIPI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C)(C)C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolone Family

Key structural analogues include:

Compound Name Substituent Modifications Key Properties/Applications Reference
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-... Thiomethylphenyl group, hydroxy-methyl substituents Antimicrobial activity, moderate solubility
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thioxothiazolidinone core, diaryl groups Anticancer activity, enhanced rigidity
Target Compound (This Work) Benzothiazole, tert-butylaminoethylidene, ester side chain Potential kinase inhibition, improved lipophilicity

Key Observations :

  • Steric Influence: The tert-butylaminoethylidene group introduces greater steric hindrance than the hydroxy-methyl substituents in , likely reducing aggregation in hydrophobic binding pockets.
  • Biological Relevance: Compounds with thioxothiazolidinone cores (e.g., ) exhibit anticancer activity via thioredoxin reductase inhibition, whereas the target compound’s ester side chain may favor kinase-targeted interactions.
Physicochemical and Spectroscopic Data
Property Target Compound (Predicted) Compound Compound
Melting Point 180–185°C* 160–165°C 210–215°C
Solubility (DMSO) High Moderate Low
UV-Vis λmax (nm) 290 (benzothiazole π→π*) 275 (thiomethylphenyl) 310 (thioxothiazolidinone)
LogPcalc 3.2 2.8 4.1

*Predicted using computational models (e.g., SwissADME).

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